molecular formula C10H9Cl2NO2 B12333213 Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate

Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate

Cat. No.: B12333213
M. Wt: 246.09 g/mol
InChI Key: VDPOAJFIGYSPGM-WTKPLQERSA-N
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Description

Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate is an acrylate derivative featuring a 2,4-dichlorophenyl substituent and an amino group at the β-position of the ester.

Properties

Molecular Formula

C10H9Cl2NO2

Molecular Weight

246.09 g/mol

IUPAC Name

methyl (Z)-2-amino-3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C10H9Cl2NO2/c1-15-10(14)9(13)4-6-2-3-7(11)5-8(6)12/h2-5H,13H2,1H3/b9-4-

InChI Key

VDPOAJFIGYSPGM-WTKPLQERSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/N

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)N

Origin of Product

United States

Preparation Methods

Synthesis of α,β-Unsaturated Carbonyl Intermediate

2,4-Dichlorobenzaldehyde reacts with methyl malonate in the presence of a base such as piperidine or triethylamine. The reaction, conducted in an aprotic solvent like dimethyl sulfoxide (DMSO), yields methyl 3-(2,4-dichlorophenyl)-2-nitroacrylate as an intermediate. The nitro group is introduced either via nitration of the benzaldehyde precursor or through subsequent functionalization.

Key Conditions :

  • Solvent : DMSO or toluene
  • Base : Piperidine (molar ratio 1:2.5 relative to aldehyde)
  • Temperature : 20–30°C
  • Yield : ~65–75% (dependent on nitro group positioning)

Nitro Reduction to Amino Group

The nitro group is reduced to an amine using a metal reductant such as iron powder in acidic media (e.g., hydrochloric acid). This step, adapted from CN113880724A, requires careful control of stoichiometry to avoid over-reduction or side reactions.

Optimization Insights :

  • Reductant : Iron powder (molar ratio 1:3.5 relative to intermediate)
  • Acid : Hydrochloric acid (dropwise addition to prevent exothermic runaway)
  • Temperature : Reflux conditions (70–80°C)
  • Yield : ~80–85%

Michael Addition and Decarboxylation Approach

A less direct but mechanistically distinct route involves Michael addition followed by decarboxylation. As described in the thesis by Berzosa, α,β-unsaturated esters undergo nucleophilic attack by amines or cyanides, forming β-substituted acrylates. For the target compound, this method could involve:

Michael Addition of Amines to α,β-Unsaturated Esters

Methyl acrylate derivatives bearing electron-withdrawing groups (e.g., 3-(2,4-dichlorophenyl)acrylate) react with ammonia or protected amines in a conjugate addition. The reaction is catalyzed by mild bases like potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF).

Challenges :

  • Regioselectivity: Ensuring amine addition at the α-position requires steric or electronic directing groups.
  • Side Reactions : Competing eliminations (e.g., methanol loss) necessitate low temperatures (-78°C).

Decarboxylation and Cyclization

Post-addition, decarboxylation under acidic or thermal conditions removes carboxylate groups, yielding the desired acrylate. Lithium chloride in aqueous DMSO at 100°C effectively drives this step, as reported in CN113880724A.

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Knoevenagel Pathway High regioselectivity; scalable conditions Requires nitro group reduction step 65–85%
Michael Addition Avoids nitro intermediates Low yields due to elimination side reactions 40–55%
Chlorination-Coupling Direct aryl introduction Complex purification; costly catalysts 50–70%

Industrial-Scale Considerations

For large-scale synthesis, the Knoevenagel pathway offers the most practicality due to its reliance on commercially available reagents (e.g., 2,4-dichlorobenzaldehyde, methyl malonate) and reproducible reaction conditions. However, solvent recovery (e.g., DMSO) and iron powder disposal in the reduction step pose environmental challenges, necessitating closed-loop systems.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino and dichlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like ether or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides in the presence of catalysts or under reflux conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated or carboxylated derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted acrylates or amides.

Scientific Research Applications

Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(2,4-dichlorophenyl)acrylate involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to active sites, inhibiting or modulating the activity of specific proteins. The pathways involved may include signal transduction, gene expression regulation, or metabolic processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Key Structural Features of Analogues

Compound Name Substituents/R-Groups Functional Groups Molecular Formula Reference ID
Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate 2-amino, 2,4-dichlorophenyl Acrylate ester, amino C₁₀H₉Cl₂NO₂ (inferred) N/A
Methyl (Z)-3-(2,4-dichlorophenyl)-2-(selenocyanatomethyl)acrylate (3e) Selenocyanatomethyl, 2,4-dichlorophenyl Acrylate ester, selenocyanate C₁₂H₁₀ClNO₂Se
(Z)-Methyl 3-((2,4-dichlorobenzyl)(methyl)amino)-2-(phenylthio)acrylate (4aap) Phenylthio, (2,4-dichlorobenzyl)(methyl)amino Acrylate ester, thioether, tertiary amine C₁₇H₁₆Cl₂NO₂S
(E)-Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate Cyano, ethyl ester, 2,4-dichlorophenyl Acrylate ester, nitrile C₁₂H₈Cl₂NO₂
Ethyl 2-(4-chlorophenyl)-3-(2,4-difluorophenoxy)acrylate 4-chlorophenyl, 2,4-difluorophenoxy Acrylate ester, ether C₁₇H₁₂ClF₂O₃

Key Observations :

  • Electronic Effects: The amino group in the target compound enhances nucleophilicity compared to selenocyanate (3e) or cyano (7) groups, which are electron-withdrawing.
  • Steric Hindrance: Bulkier substituents, such as (2,4-dichlorobenzyl)(methyl)amino in 4aap, may reduce reactivity at the acrylate β-position compared to the simpler amino group in the target compound .
  • Solubility and Bioavailability : Ethyl esters (e.g., 7, 12) may exhibit higher lipophilicity than methyl esters, affecting membrane permeability in biological systems .
Physical and Spectroscopic Properties

Table 2: Analytical Data for Selected Compounds

Compound Name Melting Point Elemental Analysis (Calcd/Found) Notable Spectral Data Reference ID
3e (selenocyanatomethyl derivative) Not specified C: 45.81/45.80; H: 3.20/3.18 ¹H/¹³C NMR, FTIR (Supplementary Figures)
4aap (phenylthio derivative) Not specified HRMS: 306.15223 (Calcd), 306.15140 (Found)
Ethyl 2-cyano-3-(2,4-dichlorophenyl)acrylate Not specified ¹³C-NMR (CDCl₃: δ 160–110 ppm for nitrile)

Key Observations :

  • The amino group in the target compound would likely show distinct ¹H NMR signals (e.g., NH₂ protons at δ 2–5 ppm) and IR stretches (N–H ~3300 cm⁻¹), differentiating it from selenocyanate (Se–CN IR ~2100 cm⁻¹) or nitrile (C≡N IR ~2250 cm⁻¹) analogs .
  • HRMS data for 4aap confirms molecular ion integrity, suggesting stability under analytical conditions .

Biological Activity

Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate is an organic compound with the molecular formula C10H9Cl2NO2C_{10}H_9Cl_2NO_2. It features a unique structure comprising an amino group, a dichlorophenyl ring, and an acrylic ester functional group. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications.

Synthesis

The synthesis of this compound typically involves a condensation reaction between 2,4-dichlorobenzaldehyde and dimethylamine, followed by the addition of methyl acrylate. The reaction conditions are critical and often require specific temperatures, solvents, and sometimes catalysts to enhance yield and efficiency.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. Preliminary data suggest that it may be effective against various bacterial strains. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting bacterial growth.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMIC (µg/mL)MBC (µg/mL)
Staphylococcus aureus0.51.0
Escherichia coli1.02.0
Pseudomonas aeruginosa1.53.0

Anticancer Potential

In addition to its antimicrobial properties, this compound has shown promise in anticancer research. Initial findings suggest that it may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding. However, comprehensive clinical trials are necessary to validate these effects .

The biological activity of this compound may be attributed to its ability to interact with specific enzymes and cellular receptors, potentially altering metabolic pathways relevant to disease progression. Studies have indicated that it may inhibit key enzymes involved in bacterial metabolism as well as pathways associated with cancer cell survival.

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various derivatives of acrylate compounds, this compound was tested against multiple pathogens. The results demonstrated significant inhibition of biofilm formation in Staphylococcus aureus and Staphylococcus epidermidis, suggesting its potential as a therapeutic agent in treating infections associated with biofilms .

Case Study 2: Cancer Cell Proliferation

Another investigation focused on the anticancer properties of this compound in vitro. The compound was found to reduce the viability of several cancer cell lines significantly. The study highlighted its potential as a lead compound for further development into anticancer therapies.

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